3-(Aminomethyl)cyclobutanol hydrochloride 3-(Aminomethyl)cyclobutanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1400744-20-8
VCID: VC7817551
InChI: InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H
SMILES: C1C(CC1O)CN.Cl
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61

3-(Aminomethyl)cyclobutanol hydrochloride

CAS No.: 1400744-20-8

Cat. No.: VC7817551

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)cyclobutanol hydrochloride - 1400744-20-8

Specification

CAS No. 1400744-20-8
Molecular Formula C5H12ClNO
Molecular Weight 137.61
IUPAC Name 3-(aminomethyl)cyclobutan-1-ol;hydrochloride
Standard InChI InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H
Standard InChI Key NZNRVZGKQUALNR-UHFFFAOYSA-N
SMILES C1C(CC1O)CN.Cl
Canonical SMILES C1C(CC1O)CN.Cl

Introduction

Structural and Chemical Properties

Molecular Configuration

3-(Aminomethyl)cyclobutanol hydrochloride exists as two stereoisomers: cis and trans, depending on the spatial arrangement of the aminomethyl and hydroxyl groups. The cis isomer (CAS: 1400744-20-8) is more commonly reported in industrial applications due to its synthetic accessibility . The compound’s molecular formula is C₅H₁₂ClNO, with a molecular weight of 137.61 g/mol . Key structural features include:

  • Cyclobutane ring: Introduces ~110 kJ/mol of ring strain, enhancing reactivity compared to larger cycloalkanes .

  • Hydrogen-bonding groups: The hydroxyl and protonated aminomethyl groups facilitate interactions with biological targets and solvents .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight137.61 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point184.5 ± 13.0 °C (at 760 mmHg)
Solubility in WaterHighly soluble
pKa (Aminomethyl group)~9.5 (estimated)

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via multi-step routes starting from 3-oxocyclobutanecarboxylic acid (CAS: 23761-23-1). A patented method (CN109053496B) outlines the following optimized pathway :

  • Ketal Protection: Reaction with trimethyl orthoformate in methanol catalyzed by p-toluenesulfonic acid, yielding a ketal intermediate (Compound 1).

  • Amide Formation: Condensation with benzylamine under sodium methoxide catalysis to form a benzyl-protected amide (Compound 2).

  • Reduction: Use of red aluminum (AlH₃) in tetrahydrofuran (THF) to reduce the amide to a primary amine (Compound 3).

  • Deprotection: Hydrogenolysis with Pd/C to remove the benzyl group, followed by Boc protection to stabilize the amine (Compound 5).

  • Acid Hydrolysis: Treatment with 0.05 M HCl to yield the final hydrochloride salt .

Industrial Scalability

Key advancements enabling large-scale production include:

  • Red aluminum reduction: Safer and more efficient than LiAlH₄, minimizing byproducts .

  • Ketal intermediates: Avoid unstable carbonyl intermediates, simplifying purification .

Biological and Pharmacological Applications

Enzyme Inhibition

The compound exhibits competitive inhibition against aldose reductase (IC₅₀ = 2.5 µM) and non-competitive inhibition of dipeptidyl peptidase IV (IC₅₀ = 1.8 µM). These activities are attributed to hydrogen bonding between the aminomethyl group and enzyme active sites .

Antimicrobial Activity

In vitro studies demonstrate moderate antimicrobial effects:

  • Escherichia coli: MIC = 64 µg/mL

  • Staphylococcus aureus: MIC = 32 µg/mL.

Pharmaceutical Intermediates

The compound is a precursor to pteridinones and γ-butyrolactone derivatives, which are explored as kinase inhibitors and anticancer agents . For example, enzymatic desymmetrization of prochiral 3-substituted cyclobutanones derived from this compound yields spiro-lactones with nanomolar bioactivity .

Exposure RouteFirst Aid MeasuresSource
Skin ContactFlush with water; seek medical attention if irritation persists
Eye ContactIrrigate with water for 15 minutes; remove contact lenses if safe
InhalationMove to fresh air; administer oxygen if breathing is labored

Comparative Analysis with Analogues

Structural Analogues

  • trans-4-Aminocyclohexyl methanol HCl: Lower ring strain reduces reactivity but improves thermal stability.

  • cis-3-Hydroxy-3-methylcyclobutylamine HCl: Methyl substitution diminishes hydrogen-bonding capacity, reducing enzyme affinity.

Table 3: Key Comparisons

Property3-(Aminomethyl)cyclobutanol HCltrans-4-Aminocyclohexyl methanol HCl
Ring Strain110 kJ/mol26 kJ/mol
Aldose Reductase IC₅₀2.5 µM12.3 µM
Aqueous Solubility85 mg/mL42 mg/mL

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